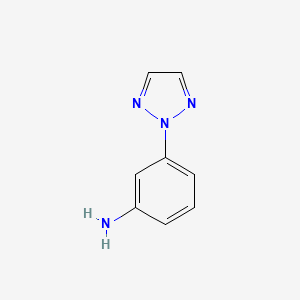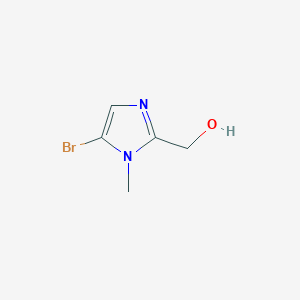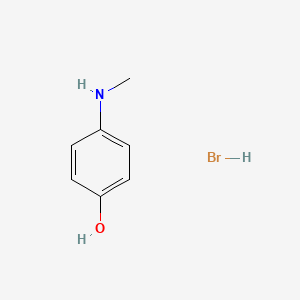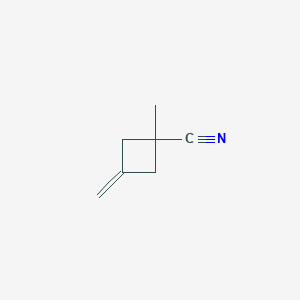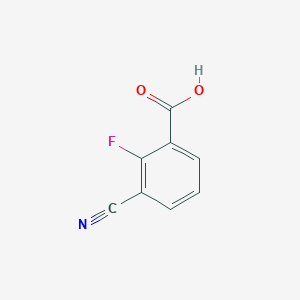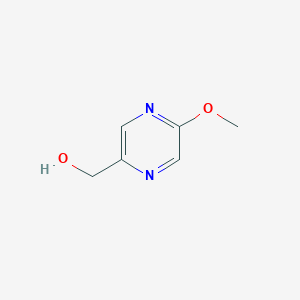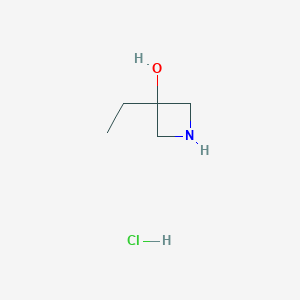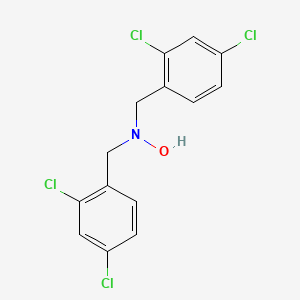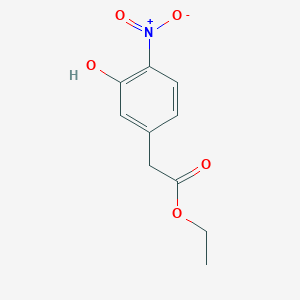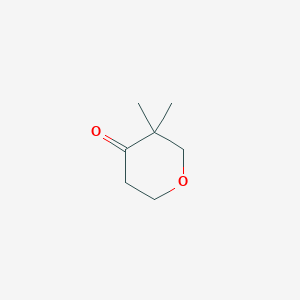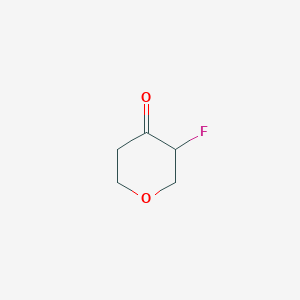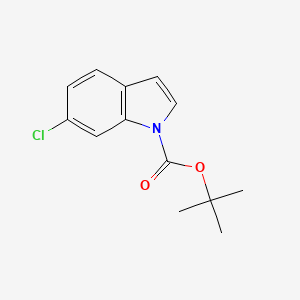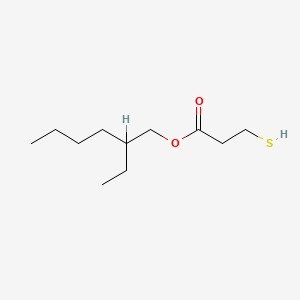
2-Ethylhexyl 3-mercaptopropionate
Übersicht
Beschreibung
2-Ethylhexyl 3-mercaptopropionate is a chemical compound with the molecular formula C11H22O2S. It is a clear, colorless to pale yellow liquid with a sweet, penetrating aroma. This compound is primarily used as a flavoring agent and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with no safety concerns at current levels of intake .
Wirkmechanismus
Target of Action
2-Ethylhexyl 3-Mercaptopropionate, also known as 2-ethylhexyl 3-mercaptopropanoate, is primarily used in the synthesis of pharmaceuticals . .
Mode of Action
It is known to react with other thiols , which suggests that it may interact with thiol-containing molecules or enzymes in its target pathways.
Biochemical Pathways
Given its reactivity with thiols , it may influence pathways involving thiol-containing molecules or enzymes.
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is used to make certain polymers that show long-term stability , suggesting that it may have stabilizing effects in its target pathways.
Action Environment
It is known to be stable under inert atmosphere and room temperature , suggesting that these conditions may be optimal for its action.
Biochemische Analyse
Biochemical Properties
2-Ethylhexyl 3-mercaptopropionate plays a significant role in biochemical reactions, particularly those involving thiol groups. It interacts with enzymes and proteins that contain cysteine residues, forming disulfide bonds. This interaction can modify the activity of these enzymes and proteins, influencing various biochemical pathways. For example, this compound can act as a chain transfer agent in polymerization reactions, affecting the molecular weight and properties of the resulting polymers .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modifying the redox state of cysteine residues in signaling proteins. This modification can alter gene expression and cellular metabolism. In some cases, this compound has been shown to induce oxidative stress in cells, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds with cysteine residues in proteins. This interaction can inhibit or activate enzymes, depending on the specific protein and the context of the reaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects. These toxic effects may include oxidative stress, inflammation, and cell death. It is important to determine the appropriate dosage to avoid adverse effects in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to thiol metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the redox state of cells. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s hydrophobic nature allows it to easily cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the specific cellular context. The compound’s localization can influence its activity and the overall cellular response to its presence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Addition: Catalysts such as palladium or platinum are often used in addition reactions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and chain transfer agent
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropionic acid: Similar structure but lacks the 2-ethylhexyl ester group.
2-Ethylhexyl thioglycolate: Contains a thiol group but has a different ester structure.
2-Ethylhexyl 3-mercaptopropanoate: Another ester derivative with similar properties.
Uniqueness: 2-Ethylhexyl 3-mercaptopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to act as a flavoring agent and its applications in various fields make it a versatile compound .
Eigenschaften
IUPAC Name |
2-ethylhexyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUODCTNNAKSRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866151 | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow liquid; Sweet penetrating aroma | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.970 (20°) | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50448-95-8 | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the use of 2-Ethylhexyl 3-mercaptopropionate in synthesizing sulfur-linked porphyrin dimers. Can you elaborate on the reaction mechanism and its significance?
A2: this compound plays a crucial role in forming sulfur-linked porphyrin dimers through an intriguing nucleophilic aromatic substitution (SNAr) reaction. [] Initially, a base deprotonates the thiol group of a meso 2-ethylhexyl-3-mercaptopropionate-substituted porphyrin, generating a thiolate anion. This anion then acts as a nucleophile, attacking another porphyrin molecule in an SNAr fashion, ultimately forming the S-linked dimer. [] This approach provides a controlled and efficient route to these dimers, which are of significant interest in materials science and supramolecular chemistry due to their unique photophysical and electrochemical properties.
Q2: The provided research highlights the application of this compound in specific chemical reactions. Are there other potential applications for this compound in research or industry?
A3: Given its demonstrated utility as a thiol protecting group and its participation in SNAr reactions, this compound holds promise for various applications. [, ] Its compatibility with the Suzuki-Miyaura reaction, a widely used carbon-carbon bond formation reaction, suggests its potential in synthesizing diverse compound libraries for drug discovery and materials science. [] Furthermore, its ability to generate thiolate anions under mild conditions could be exploited in developing novel thiol-ene reactions, click chemistry, and surface modification strategies. Further research exploring its reactivity and compatibility with different chemical transformations could unlock even more applications for this versatile compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


